beta-(2,5-Dimethoxyphenyl)acrylonitrile

Description

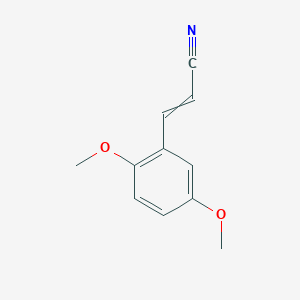

The compound (Z)-3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile (DMMA) is a diarylacrylonitrile derivative that has garnered attention for its potent inhibition of bacterial sortases, particularly Staphylococcus aureus sortase A (Sa-SrtA) and B (Sa-SrtB). Structurally, DMMA features two aryl substituents: a 2,5-dimethoxyphenyl group at the β-position (C3) and a 4-methoxyphenyl group at the α-position (C2) of the acrylonitrile backbone, arranged in a Z (cis) configuration . This configuration is critical for its bioactivity, as it enables optimal hydrophobic interactions with the active site of SrtA .

DMMA reversibly inhibits Sa-SrtA with an IC50 of 9.2 µM and demonstrates therapeutic efficacy in murine models of S. aureus infection, reducing bacterial load and improving survival rates . Its mechanism involves forming hydrophobic binding pockets within SrtA’s catalytic site, disrupting substrate recognition (e.g., fibronectin-binding proteins) without covalent modification .

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-(2,5-dimethoxyphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C11H11NO2/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-6,8H,1-2H3 |

InChI Key |

XDCGVZXQMCGIIF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Z- vs. E-Isomers

- Potency : The Z-isomers of diarylacrylonitriles exhibit higher activity due to their trans orientation of aryl groups, which aligns with the hydrophobic pockets of SrtA. For example, DMMA’s Z-isomer shows 10–20× greater potency than its E-isomer counterparts .

- Binding Mode : The Z-configuration allows both methoxy-substituted aryl rings to engage in π-π stacking and van der Waals interactions with residues in SrtA’s active site, whereas E-isomers sterically clash with the binding pocket .

Substituent Effects

- Methoxy Positioning :

- Analogues with Halogen Substituents : Derivatives replacing methoxy groups with halogens (e.g., Cl, Br) show reduced activity, suggesting methoxy groups are critical for hydrogen-bonding interactions .

Non-Acrylonitrile Sortase Inhibitors

DMMA’s reversible inhibition contrasts with other SrtA inhibitors, such as phenyl vinyl sulfones and β-lactams, which form irreversible covalent bonds with the catalytic cysteine (Cys) residue . While covalent inhibitors achieve lower IC50 values (e.g., <1 µM), they carry higher risks of off-target effects and resistance development. DMMA’s non-covalent mechanism offers a safer profile for anti-virulence therapies .

Data Tables

Table 1: Inhibitory Activity of DMMA vs. Select Sortase Inhibitors

Table 2: Structural Impact on Diarylacrylonitrile Activity

| Substituent (α/β Positions) | Configuration | Sa-SrtA IC50 (µM) | Key Interaction |

|---|---|---|---|

| 4-OMe (α), 2,5-OMe (β) | Z | 9.2 | Hydrophobic, π-π stacking |

| 4-Cl (α), 2,5-OMe (β) | Z | 25.4 | Reduced H-bonding |

| 4-OMe (α), 2,5-OMe (β) | E | 85.0 | Steric hindrance |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for β-(2,5-Dimethoxyphenyl)acrylonitrile, and what methodological considerations ensure high yield and purity?

- Answer : The compound can be synthesized via aza-Michael addition reactions. For example, reacting acrylonitrile derivatives with substituted anilines under microwave irradiation enhances reaction efficiency and reduces side products. Catalysts such as solid acids (e.g., TiO₂) may improve dehydration steps, as seen in acrylonitrile synthesis from 3-hydroxypropionic acid derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol ensures >95% purity (HPLC). Reaction progress should be monitored using TLC and NMR .

Q. How is β-(2,5-Dimethoxyphenyl)acrylonitrile structurally characterized to confirm its configuration and purity?

- Answer :

- X-ray crystallography : Single-crystal studies confirm the Z-configuration and dihedral angles between aromatic rings (e.g., 35.6° between phenyl and dimethoxyphenyl groups) .

- Spectroscopy :

- ¹H/¹³C NMR : Methoxy protons appear as singlets at δ 3.8–3.9 ppm, while nitrile signals are absent (IR confirmation at ~2200 cm⁻¹).

- IR : Stretching vibrations for C≡N (~2220 cm⁻¹) and aromatic C–O (~1250 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 312.1234) .

Advanced Research Questions

Q. How does β-(2,5-Dimethoxyphenyl)acrylonitrile inhibit bacterial sortases, and what experimental assays validate its efficacy?

- Answer : The compound reversibly inhibits Staphylococcus aureus Sortase A (Sa-SrtA) by binding to the catalytic cysteine residue. Fluorescence resonance energy transfer (FRET) assays using Abz-LPETG-Dap(Dnp)-NH₂ substrates measure cleavage inhibition. Reported IC₅₀ values range from 9.2 µM (Sa-SrtA) to 14.3 µM (Sa-SrtB), suggesting selectivity . Competitive inhibition kinetics (Lineweaver-Burk plots) confirm non-covalent binding .

Q. How do structural modifications (e.g., substituent position, isomerism) influence the bioactivity of β-(2,5-Dimethoxyphenyl)acrylonitrile derivatives?

- Answer :

- Z vs. E isomers : Z-configuration enhances potency due to optimal steric alignment with enzyme active sites. For example, Z-isomers show 10-fold lower IC₅₀ than E-isomers in sortase inhibition .

- Substituent effects :

- Methoxy groups : 2,5-Dimethoxy substitution on the phenyl ring improves binding affinity compared to mono-methoxy analogs.

- Electron-withdrawing groups : Nitro or halo substituents at the 4-position increase cytotoxicity (e.g., GI₅₀ <10 nM in cancer cell lines) .

- SAR tables :

| Substituent Position | Bioactivity (IC₅₀) | Reference |

|---|---|---|

| 2,5-Dimethoxy (Z) | 9.2 µM (Sa-SrtA) | |

| 3,4,5-Trimethoxy (Z) | 6.8 µM (Sa-SrtA) | |

| 4-Bromo (Z) | 23.4 µM (Sa-SrtA) |

Q. What computational methods are used to predict the binding interactions of β-(2,5-Dimethoxyphenyl)acrylonitrile with target enzymes?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-enzyme interactions. Key findings:

- Hydrogen bonds between methoxy oxygen and Arg²⁹⁷ of Sa-SrtA.

- π-π stacking between the phenyl ring and Trp¹⁹⁴ .

Q. How can researchers resolve contradictions in IC₅₀ values across different studies (e.g., Sa-SrtA vs. Sa-SrtB inhibition)?

- Answer :

- Assay standardization : Use identical substrate concentrations (e.g., 10 µM Abz-LPETG-Dap(Dnp)-NH₂) and enzyme batches.

- Control experiments : Include known inhibitors (e.g., berberine for Sa-SrtA) to validate assay conditions .

- Enzyme purity : SDS-PAGE (>95% purity) and activity checks (kcat/Kₘ) ensure consistent enzyme quality .

Methodological Notes

- Synthetic protocols : Always exclude oxygen (argon atmosphere) to prevent acrylonitrile polymerization .

- Biological assays : Include 1% DMSO vehicle controls to rule out solvent effects on enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.